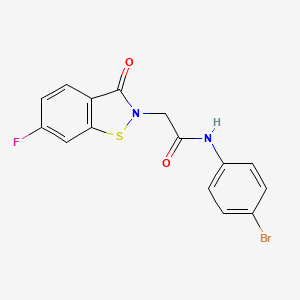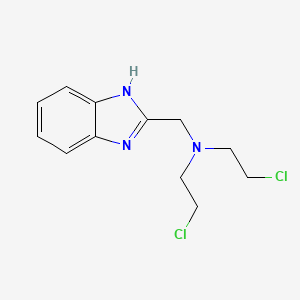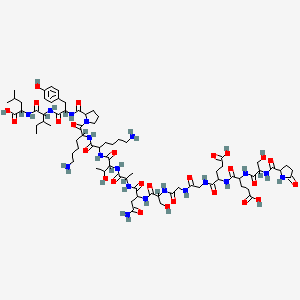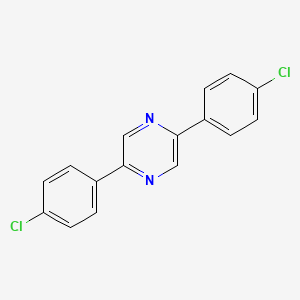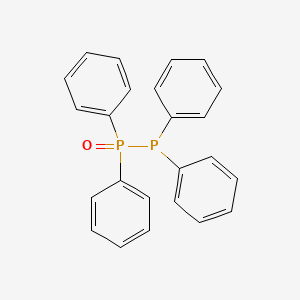
Phosphine, diphenyl-(diphenylphosphinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenylphosphinyl chloride can be synthesized by reacting diphenylphosphine oxide with acetyl chloride in the presence of a solvent like tetrahydrofuran. The reaction is typically carried out at elevated temperatures (around 100°C) for several hours .
Industrial Production Methods
In an industrial setting, diphenylphosphinyl chloride is produced by reacting diphenylphosphine with chlorine gas. This method is preferred due to its scalability and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Diphenylphosphinyl chloride can undergo oxidation to form diphenylphosphinic acid.
Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition: It can add to carbon-heteroatom double bonds, forming various organophosphorus compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Nucleophiles such as amines and alcohols are commonly used.
Addition: Reactions are typically carried out in the presence of a catalyst or under acidic conditions.
Major Products
Diphenylphosphinic acid: Formed through oxidation.
Phosphine oxides: Formed through substitution and addition reactions.
Applications De Recherche Scientifique
Chemistry
Diphenylphosphinyl chloride is widely used as a precursor to synthesize various chiral phosphine bidentate ligands for asymmetric synthesis. It is also used in the preparation of peptide coupling agents .
Biology
In biological research, it is used to modify peptides and proteins, enhancing their stability and activity .
Medicine
Industry
In the industrial sector, diphenylphosphinyl chloride is used as a flame retardant and as an additive in the production of high-performance materials .
Mécanisme D'action
Diphenylphosphinyl chloride exerts its effects primarily through its ability to form strong bonds with nucleophiles. This property makes it an effective reagent in various chemical reactions, including the formation of phosphine ligands and peptide coupling agents. The molecular targets and pathways involved depend on the specific application, but generally, it interacts with functional groups such as amines, alcohols, and carboxylic acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenylphosphine: An organophosphorus compound with the formula C12H11P.
Diphenylphosphinic acid: Formed through the oxidation of diphenylphosphinyl chloride.
Uniqueness
Diphenylphosphinyl chloride is unique in its ability to act as both a nucleophile and an electrophile, making it versatile in various chemical reactions. Its stability and reactivity make it a valuable reagent in both research and industrial applications .
Propriétés
Numéro CAS |
2096-83-5 |
|---|---|
Formule moléculaire |
C24H20OP2 |
Poids moléculaire |
386.4 g/mol |
Nom IUPAC |
diphenylphosphoryl(diphenyl)phosphane |
InChI |
InChI=1S/C24H20OP2/c25-27(23-17-9-3-10-18-23,24-19-11-4-12-20-24)26(21-13-5-1-6-14-21)22-15-7-2-8-16-22/h1-20H |
Clé InChI |
QIBDDIYZBTXUDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(C2=CC=CC=C2)P(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,2,3,4-Tetrahydrotetraphene-3,4-diyl bis({[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}acetate)](/img/structure/B14166941.png)
![(7,8-Dihydro-5H-pyrano[4,3-B]pyridin-3-YL)methanamine](/img/structure/B14166951.png)
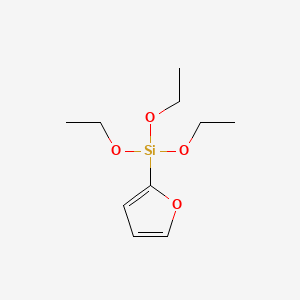

![Ethanone, 1-(1,9-diazaspiro[5.5]undec-1-yl)-2,2,2-trifluoro-](/img/structure/B14166967.png)
![9,10-Anthracenedione, 1-[(2-ethylhexyl)amino]-4-(pentylamino)-](/img/structure/B14166975.png)

![(6-methoxy-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14166992.png)

![1H-Pyrrolo[2,3-b]pyridin-5-amine, 2-(methoxymethyl)-](/img/structure/B14167003.png)
